GLP-1(28-36)amide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

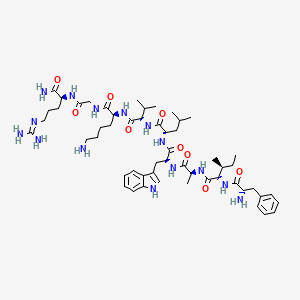

(2S)-6-amino-N-[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H85N15O9/c1-8-32(6)45(69-48(73)37(56)26-34-17-10-9-11-18-34)53(78)63-33(7)47(72)66-42(27-35-28-61-38-20-13-12-19-36(35)38)50(75)67-41(25-30(2)3)51(76)68-44(31(4)5)52(77)65-40(21-14-15-23-55)49(74)62-29-43(70)64-39(46(57)71)22-16-24-60-54(58)59/h9-13,17-20,28,30-33,37,39-42,44-45,61H,8,14-16,21-27,29,55-56H2,1-7H3,(H2,57,71)(H,62,74)(H,63,78)(H,64,70)(H,65,77)(H,66,72)(H,67,75)(H,68,76)(H,69,73)(H4,58,59,60)/t32-,33-,37-,39-,40-,41-,42-,44-,45-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAZRBWYYBZITR-MJCVNZGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H85N15O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1088.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Emergence of a Bioactive Metabolite: A Technical Guide to GLP-1(28-36)amide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the discovery and characterization of GLP-1(28-36)amide, a C-terminal nonapeptide derived from Glucagon-Like Peptide-1 (GLP-1). Initially dismissed as an inactive byproduct of GLP-1 degradation, emerging evidence has illuminated its distinct biological activities and therapeutic potential, independent of the canonical GLP-1 receptor. This document synthesizes key findings on its metabolic effects, cellular mechanisms, and the experimental methodologies used to elucidate its function.

Discovery and Initial Characterization

This compound, with the amino acid sequence Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-amide (FIAWLVKGR-amide), is a major product of the enzymatic cleavage of GLP-1 by neutral endopeptidase (NEP) 24.11.[1][2][3] Unlike the well-characterized N-terminal fragments of GLP-1 that act as incretin mimetics through the GLP-1 receptor (GLP-1R), this compound was for a long time considered metabolically inert.[1][4] However, recent investigations have revealed that this nonapeptide possesses a range of biological effects, particularly in key metabolic tissues like the liver and pancreas.

Biological Activities and Therapeutic Potential

A growing body of in vitro and in vivo evidence demonstrates that this compound exerts beneficial effects on glucose homeostasis, cellular health, and body weight regulation.

Metabolic Regulation

-

Amelioration of Hepatic Metabolism: this compound has been shown to suppress hepatic glucose production and oxidative stress in isolated mouse hepatocytes. It achieves this by inhibiting the expression of key gluconeogenic enzymes.

-

Improved Glucose Disposal: In vivo studies in high-fat diet-fed mice have demonstrated that administration of this compound improves glucose disposal.

-

Inhibition of Weight Gain: Treatment with this compound has been associated with a reduction in weight gain in diet-induced obese mice, an effect potentially linked to increased energy expenditure.

Cytoprotective Effects

-

Pancreatic β-cell Protection: The nonapeptide exhibits cytoprotective effects on pancreatic β-cells, promoting their survival and function, particularly under conditions of glucolipotoxicity. It has been shown to increase β-cell mass and proliferation in diabetic mouse models.

-

Antioxidant Properties: this compound functions as an antioxidant, targeting mitochondria and inhibiting the mitochondrial permeability transition (MPT) pore, which helps to preserve mitochondrial membrane potential and reduce apoptosis.

Mechanism of Action: A GLP-1R-Independent Pathway

A key characteristic of this compound is that its biological effects are mediated through a GLP-1 receptor-independent mechanism. This is supported by the observation that its actions are present in tissues with no detectable GLP-1R expression, such as the liver. The peptide is cell-permeable and appears to exert its effects through intracellular targets, primarily the mitochondria.

Signaling Pathways

The intracellular signaling cascades activated by this compound involve the activation of the cAMP/Protein Kinase A (PKA) pathway, leading to the phosphorylation of downstream targets.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to GLP-1(28-36)amide: Structure, Signaling, and Experimental Insights

This technical guide provides a comprehensive overview of the C-terminal nonapeptide of Glucagon-like peptide-1, this compound. This peptide, once considered an inactive metabolite, is now recognized for its diverse biological activities, particularly its therapeutic potential in metabolic disorders.

Core Structure and Amino Acid Sequence

This compound is a nonapeptide derived from the cleavage of GLP-1 by neutral endopeptidase (NEP).[1][2] Its structure and sequence are fundamental to its biological function.

Amino Acid Sequence: Phenylalanine - Isoleucine - Alanine - Tryptophan - Leucine - Valine - Lysine - Glycine - Arginine-amide[3][4]

One-Letter Code: FIAWLVKGR-NH2[3]

Molecular Formula: C₅₄H₈₅N₁₅O₉

Structural Attributes:

-

C-Terminal Amidation: The presence of an amide group at the C-terminus is a key structural feature.

-

Cell Permeability: It is a cell-permeable nonapeptide, allowing it to act on intracellular targets.

Quantitative Data Summary

The following tables summarize key quantitative findings from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy and Potency

| Parameter | Cell Type | Concentration | Effect | Reference |

| ATP Levels | Primary mouse hepatocytes, H-4-II-E hepatoma cells | 100 nM | Inhibits H₂O₂-induced decreases in ATP levels. | |

| Reactive Oxygen Species (ROS) | Primary mouse hepatocytes, H-4-II-E hepatoma cells | 100 nM | Inhibits t-BHP-induced increases in ROS levels. | |

| Cytoprotection | INS-1 β-cells, isolated human islets | 1–10 μM | Protects against glucolipotoxicity-induced cell death. | |

| CREB Phosphorylation | INS-1 cells | 50 nM | Rapid and sustained phosphorylation of CREB at Ser133. | |

| Half-life | Mouse hepatocytes | - | ~13 minutes | |

| Half-life | Human hepatocytes | - | ~24 minutes |

Table 2: In Vivo Efficacy in Murine Models

| Animal Model | Administration Route & Dose | Duration | Key Outcomes | Reference |

| Diet-induced obese mice | Continuous infusion via mini-osmotic pump (18.5 nmol/kg/day) | 9 weeks | - Significant decrease in total body weight. - Reduction in fat mass. - Diminished development of hepatic steatosis. | |

| High-fat diet-fed mice | Intraperitoneal injection (18.5 nmol/kg/day) | 6 weeks | - Improved hepatic glucose disposal. - Reduced hepatic expression of gluconeogenic genes. | |

| Streptozotocin-induced diabetic mice | Intraperitoneal injection (18 nmol/kg/day) | 9 weeks | - Increased pancreatic β-cell mass and proliferation. | |

| Ischemia-reperfusion mouse model | Intraperitoneal injection (100 nmol/L/kg) | 20 minutes prior to ischemia | - Greater recovery of left ventricular developed pressure. |

Signaling Pathways

This compound exerts its effects through several signaling pathways, often independent of the classical GLP-1 receptor (GLP-1R).

Mitochondrial-Mediated Pathway

A primary mechanism of action for this compound involves its direct interaction with mitochondria. The peptide enters hepatocytes and targets these organelles, where it modulates oxidative phosphorylation, reduces reactive oxygen species (ROS) levels, and inhibits excessive glucose production. In pancreatic β-cells, it acts as an antioxidant, inhibiting the mitochondrial permeability transition (MPT) pore and preserving the mitochondrial membrane potential, which suppresses apoptosis and promotes cell survival.

Caption: Mitochondrial-mediated signaling pathway of this compound.

cAMP/PKA-Dependent Pathways

This compound has been shown to activate signaling cascades involving cyclic AMP (cAMP) and Protein Kinase A (PKA).

-

In Hepatocytes: The peptide activates the cAMP/PKA/CREB (cAMP response element-binding protein) signaling pathway, which is uniquely associated with the repression of gluconeogenic gene expression.

-

In Pancreatic β-cells: It stimulates the PKA/β-catenin signaling pathway. This leads to the activation of the Wnt signaling pathway, which is crucial for β-cell survival and function.

Caption: cAMP/PKA-dependent signaling pathways in different cell types.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize this compound.

In Vivo Glucose and Pyruvate Tolerance Tests

This protocol is used to assess the effect of this compound on glucose disposal and hepatic glucose production in vivo.

Caption: Workflow for in vivo glucose and pyruvate tolerance tests.

Methodology:

-

Animal Model: High-fat diet-fed mice are used to induce an obese, insulin-resistant phenotype.

-

Treatment: Mice receive daily intraperitoneal (ip) injections of this compound (e.g., 18.5 nmol/kg) or a vehicle control for a specified duration (e.g., 6 weeks).

-

Fasting: Prior to testing, mice are fasted for 6 hours (for pyruvate tolerance test) or 16 hours (for glucose tolerance test).

-

Injection: A bolus of glucose (1 g/kg) or pyruvate (2 g/kg) is injected intraperitoneally.

-

Blood Sampling: Blood glucose levels are measured from tail vein blood at baseline (0 min) and at specified intervals (e.g., 15, 30, 60, 90, 120 min) post-injection.

-

Data Analysis: The total glycemic excursion is calculated as the area under the curve (AUC). At the end of the study, liver tissue may be harvested to analyze the expression of gluconeogenic genes (e.g., Pck1, G6pc).

Hepatocyte Isolation and In Vitro Assays

This protocol is essential for studying the direct effects of this compound on liver cells.

Methodology:

-

Isolation: Primary hepatocytes are isolated from mouse livers via a two-step collagenase perfusion method.

-

Cell Culture: Isolated hepatocytes are plated on collagen-coated dishes and cultured in appropriate media.

-

Treatment: Cells are treated with this compound at various concentrations (e.g., 100 nM) for defined time periods (e.g., 4-24 hours).

-

Assays:

-

Glucose Production: To measure gluconeogenesis, cells are incubated in a glucose-free medium with gluconeogenic precursors (e.g., lactate, pyruvate), and glucose output into the medium is quantified.

-

Oxidative Stress: Cells are co-treated with an oxidative stressor (e.g., H₂O₂, t-BHP). Cellular ATP levels are measured using luminescence-based kits (e.g., ATPlite), and ROS levels are quantified using fluorescent probes.

-

Western Blotting: Cell lysates are collected to analyze the phosphorylation status of key signaling proteins (e.g., PKA targets, CREB) via Western blotting using phospho-specific antibodies.

-

β-Cell Viability and Apoptosis Assays

These protocols assess the cytoprotective effects of the nonapeptide on pancreatic β-cells under stress conditions.

Methodology:

-

Cell Models: INS-1 β-cells or dispersed human islet cells are used.

-

Induction of Stress: Cells are exposed to glucolipotoxic conditions (e.g., 30 mM glucose and 0.3 mM oleate), chemical inducers of oxidative stress (e.g., t-BHP), or DNA-damaging agents (e.g., streptozotocin).

-

Treatment: Stressed cells are co-incubated with this compound (e.g., 0.1–10 μM) for 24-48 hours.

-

Viability Measurement: Cell viability is determined by measuring cellular ATP content using an ATPlite assay, which correlates with the number of metabolically active cells.

-

Mitochondrial Integrity: Mitochondrial membrane potential can be assessed using fluorescent dyes like MitoTracker Red CM-H₂XRos, which only accumulates in actively respiring mitochondria.

This guide synthesizes current knowledge on this compound, providing a foundation for future research and development in the field of metabolic therapeutics. The GLP-1R-independent mechanisms of this peptide open new avenues for drug design, potentially circumventing some limitations of traditional incretin-based therapies.

References

The Emerging Physiological Roles of Circulating GLP-1(28-36)amide: A Technical Guide for Researchers

An In-depth Examination of a Bioactive Metabolite for Drug Development Professionals, Researchers, and Scientists

Once considered an inactive byproduct, the circulating nonapeptide GLP-1(28-36)amide, a C-terminal fragment of glucagon-like peptide-1 (GLP-1), is now recognized for its diverse and physiologically significant activities. This technical guide synthesizes the current understanding of this compound's role in metabolic regulation, cardiovascular protection, and cellular homeostasis, providing a comprehensive resource for the scientific community. Emerging evidence indicates that this peptide exerts its effects through novel, often GLP-1 receptor-independent, mechanisms, opening new avenues for therapeutic innovation.

Metabolic and Cellular Effects of this compound

This compound has demonstrated significant beneficial effects on glucose metabolism and the health of pancreatic β-cells, primarily through mechanisms distinct from its parent molecule, GLP-1(7-36)amide. Its actions are particularly noted in models of metabolic stress, such as diet-induced obesity and diabetes.

Amelioration of Hepatic Steatosis and Improvement of Glucose Homeostasis

In vivo studies using high-fat diet (HFD)-fed mouse models have shown that administration of this compound can inhibit weight gain and reduce the development of hepatic steatosis.[1][2] Treatment is associated with improved hepatic glucose disposal and a reduction in the expression of key gluconeogenic genes.[1][3]

Protection and Enhanced Function of Pancreatic β-Cells

This compound exerts cytoprotective effects on pancreatic β-cells, particularly under conditions of glucolipotoxicity.[4] It has been shown to increase β-cell mass and proliferation in diabetic mouse models. These effects are linked to the activation of pro-survival signaling pathways and the preservation of mitochondrial function.

Table 1: Summary of In Vivo Metabolic Effects of this compound

| Animal Model | Treatment Protocol | Key Metabolic Outcomes | Reference(s) |

| High-Fat Diet-Induced Obese Mice | 18.5 nmol/kg/day for 9 weeks (continuous infusion) | Inhibited weight gain, reduced hepatic steatosis, decreased fasting glucose and insulin. | |

| High-Fat Diet-Fed Mice | 18.5 nmol/kg daily for 6 weeks (intraperitoneal injection) | Reduced body weight gain, improved hepatic glucose disposal, decreased expression of gluconeogenic genes (Pck1, G6pc, Ppargc1a). | |

| Streptozotocin-Induced Diabetic Mice | 18 nmol/kg daily for 9 weeks (intraperitoneal injection) | Reduced fasting glucose, increased pancreatic β-cell mass and proliferation. |

Table 2: Summary of In Vitro Effects of this compound on Pancreatic β-Cells

| Cell Type | Experimental Condition | Treatment | Key Cellular Outcomes | Reference(s) |

| INS-1 Cells & Human Islets | Glucolipotoxicity (25-30 mM glucose, 0.3 mM oleate) | 1-10 µM for 48-72 hours | Increased cell viability (ATP levels), preserved mitochondrial membrane potential, reduced caspase activation and apoptosis (TUNEL assay). | |

| INS-1 Cells | Oxidative Stress (18.25 µM t-BHP) | 1-10 µM for 48 hours | Decreased caspase-3 activity, inhibited PARP cleavage. | |

| INS-1 Cells & Rat Islets | Basal Conditions | 50 nM for 5-60 minutes | Stimulated phosphorylation of CREB (Ser133) and ATF-1 (Ser63). |

Cardiovascular Protective Actions

Beyond its metabolic roles, this compound has been identified as a potent cardioprotective agent. Its actions are particularly relevant in the context of ischemia-reperfusion injury.

Reduction of Myocardial Infarct Size and Improved Cardiac Function

In mouse models of myocardial infarction, pretreatment with this compound significantly reduced infarct size. Ex vivo studies on isolated hearts subjected to ischemia-reperfusion have demonstrated that the peptide improves the recovery of left ventricular developed pressure.

Table 3: Cardiovascular Effects of this compound

| Model | Treatment Protocol | Key Cardiovascular Outcomes | Reference(s) |

| In Vivo Mouse Model of Myocardial Infarction | Pretreatment with this compound | Reduced infarct size. | |

| Ex Vivo Isolated Mouse Hearts (Ischemia-Reperfusion) | 20 min perfusion with this compound | Improved recovery of left ventricular developed pressure. | |

| In Vitro Coronary Artery Smooth Muscle Cells (Oxidative Stress) | 100 nM pretreatment | Prevented cytotoxicity (reduced LDH release), inhibited cleaved caspase-3 activation. |

Signaling Pathways and Molecular Mechanisms

A striking feature of this compound is its ability to signal independently of the canonical GLP-1 receptor. Its mechanisms of action often converge on the mitochondria and involve the activation of the cAMP/PKA signaling cascade.

Mitochondrial Targeting and Modulation of Oxidative Stress

This compound is a cell-permeable peptide that has been shown to enter cells and target mitochondria. Within the mitochondria, it helps to preserve the mitochondrial membrane potential, increase cellular ATP levels, and inhibit the release of cytochrome c, a key event in the intrinsic apoptotic pathway. It also acts as an antioxidant, reducing the levels of reactive oxygen species (ROS).

Activation of cAMP/PKA Signaling

This compound administration leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and the subsequent activation of Protein Kinase A (PKA). This activation results in the phosphorylation of downstream targets such as the cAMP response element-binding protein (CREB) and β-catenin, contributing to its effects on gene expression and cell survival.

Detailed Experimental Methodologies

A summary of key experimental protocols used to investigate the physiological roles of this compound is provided below. These methodologies are foundational for reproducing and extending the findings discussed in this guide.

In Vivo Animal Models

-

High-Fat Diet (HFD)-Induced Obesity Model: Male C57BL/6 mice are typically fed a diet with 60% of calories from fat for 13 weeks to induce obesity and insulin resistance. This compound is then administered via daily intraperitoneal (i.p.) injections or continuous infusion via osmotic pumps. Glucose and pyruvate tolerance tests are performed after fasting to assess effects on glucose homeostasis.

-

Streptozotocin (STZ)-Induced Diabetes Model: Diabetes is induced in mice by i.p. injection of STZ, a toxin that destroys pancreatic β-cells. Subsequent treatment with this compound allows for the evaluation of its effects on β-cell regeneration and function.

In Vitro Cell-Based Assays

-

Glucolipotoxicity Model: INS-1 cells or isolated human islets are cultured in media containing high concentrations of glucose (e.g., 25-30 mM) and a saturated fatty acid like oleate (e.g., 0.3 mM) for 48-72 hours to mimic the diabetic milieu. This model is used to assess the cytoprotective effects of this compound.

-

Cell Viability and Apoptosis Assays:

-

ATP Measurement: Cellular ATP levels, as an indicator of viability, are quantified using commercial kits such as ATPlite.

-

TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to detect DNA fragmentation, a hallmark of late-stage apoptosis, in tissue sections or cultured cells.

-

Caspase Activity: Caspase activation is measured using fluorochrome-labeled caspase inhibitors or by Western blotting for cleaved PARP.

-

-

Mitochondrial Function Assays:

-

Mitochondrial Membrane Potential (ΔΨm): The fluorescent dye JC-1 is used to assess changes in ΔΨm. In healthy mitochondria, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with low ΔΨm, it remains as monomers and fluoresces green.

-

Cytochrome c Release: Immunofluorescence microscopy is employed to visualize the release of cytochrome c from the mitochondria into the cytosol.

-

Signaling Pathway Analysis

-

cAMP Measurement: Intracellular cAMP levels are quantified using commercially available enzyme immunoassay (EIA) kits.

-

Western Blotting: Phosphorylation status of key signaling proteins such as CREB and other PKA targets is assessed by Western blotting using phospho-specific antibodies.

Quantification of this compound

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for accurate quantification of this compound in plasma and other biological matrices. The method involves solid-phase extraction followed by separation on a C18 column and detection by a triple quadrupole mass spectrometer.

Conclusion and Future Directions

The accumulating body of evidence strongly supports a significant physiological role for circulating this compound. Its beneficial effects on metabolic control, β-cell health, and cardiovascular protection, mediated through GLP-1 receptor-independent mechanisms, highlight its potential as a novel therapeutic agent. For researchers and drug development professionals, this peptide and its signaling pathways represent a promising area for the development of new treatments for type 2 diabetes, obesity, and cardiovascular diseases. Future research should focus on the identification of a specific receptor for this compound, a more detailed elucidation of its downstream signaling targets, and an investigation into its physiological regulation and potential as a biomarker. The development of stable analogs of this compound could also pave the way for a new class of therapeutics with a unique mechanism of action.

References

A Deep Dive into the GLP-1 Receptor-Independent Actions of GLP-1(28-36)amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucagon-like peptide-1 (GLP-1) is a well-established therapeutic target for type 2 diabetes, primarily acting through its G-protein coupled receptor (GLP-1R). However, emerging evidence highlights the significant biological activities of its C-terminal metabolite, GLP-1(28-36)amide, which operates independently of the canonical GLP-1R. This technical guide provides a comprehensive overview of the GLP-1 receptor-independent mechanisms of this compound, focusing on its signaling pathways, experimental validation, and quantitative outcomes. Through a detailed examination of its mitochondrial and cytosolic actions, this document aims to equip researchers and drug development professionals with a thorough understanding of this intriguing peptide and its therapeutic potential.

Introduction

The incretin hormone GLP-1(7-36)amide is subject to rapid degradation by dipeptidyl peptidase-4 (DPP-4) and neutral endopeptidase (NEP), yielding various metabolites. Among these, the nonapeptide this compound has garnered significant attention for its diverse metabolic benefits, which are not mediated by the classical GLP-1R.[1][2] These effects include improvements in hepatic glucose metabolism, protection of pancreatic β-cells, and cardioprotective actions.[1][3] This guide will dissect the molecular mechanisms underlying these effects, presenting key experimental data and protocols to facilitate further research and development in this area.

GLP-1 Receptor-Independent Signaling Pathways

This compound exerts its effects through two primary, interconnected pathways: a mitochondrial-mediated pathway and the activation of cytosolic signaling cascades, particularly the cAMP/PKA pathway. These actions are observed in tissues that may not express detectable levels of the GLP-1R, such as the liver.[1]

Mitochondrial-Mediated Pathway

A key feature of this compound is its ability to enter cells and target mitochondria directly. This interaction leads to several beneficial outcomes:

-

Modulation of Oxidative Phosphorylation and Reduction of Oxidative Stress : this compound has been shown to modulate mitochondrial oxidative metabolism, leading to a reduction in reactive oxygen species (ROS) levels. This antioxidant property is crucial for its cytoprotective effects.

-

Inhibition of Mitochondrial Permeability Transition (MPT) : The peptide inhibits the opening of the mitochondrial permeability transition pore, a key event in apoptosis, thereby preserving mitochondrial membrane potential and promoting cell survival.

-

Increased Cellular ATP Levels : By improving mitochondrial function, this compound helps maintain cellular ATP levels, which is particularly important in stressed cells.

cAMP/PKA Signaling Pathway

In hepatocytes and pancreatic β-cells, this compound has been shown to activate the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) signaling pathway. This activation is independent of GLP-1R and leads to the phosphorylation of several downstream targets:

-

CREB (cAMP response element-binding protein) : Phosphorylation of CREB is a common downstream event of cAMP/PKA activation.

-

ATF-1 (Activating Transcription Factor 1) : Similar to CREB, ATF-1 is also phosphorylated following PKA activation.

-

β-catenin : this compound promotes the phosphorylation of β-catenin at Ser675, leading to the activation of the Wnt signaling pathway, which is involved in cell survival and proliferation.

Effects on Key Metabolic Tissues

Liver

In the liver, this compound demonstrates significant insulin-like actions:

-

Repression of Hepatic Gluconeogenesis : It reduces the expression of key gluconeogenic genes, including Pck1, G6pc, and Ppargc1a, leading to decreased hepatic glucose production.

-

Amelioration of Hepatic Steatosis : In diet-induced obese mice, administration of this compound diminishes the development of fatty liver.

Pancreatic β-cells

This compound exerts protective and proliferative effects on pancreatic β-cells:

-

Promotion of β-cell Survival : It protects β-cells from glucolipotoxicity-induced apoptosis by inhibiting oxidative stress and preserving mitochondrial function.

-

Increased β-cell Mass and Proliferation : In a streptozotocin-induced diabetic mouse model, the peptide was shown to increase β-cell mass and proliferation.

Cardiovascular System

The peptide also exhibits cardioprotective effects:

-

Improved Cardiac Function after Ischemia-Reperfusion Injury : this compound administration improves the recovery of left ventricular developed pressure and reduces infarct size in mouse models of myocardial infarction. This effect is linked to the activation of soluble adenylyl cyclase and PKA.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vivo and in vitro studies on this compound.

Table 1: In Vivo Effects of this compound in Animal Models

| Parameter | Animal Model | Treatment Details | Outcome | Reference |

| Body Weight Gain | High-Fat Diet (HFD)-fed C57BL/6 mice | 18.5 nmol/kg/day, i.p. for 6 weeks | Significant reduction in body weight gain | |

| Pyruvate Tolerance | HFD-fed C57BL/6 mice | 18.5 nmol/kg/day, i.p. for 6 weeks | Drastically attenuated glucose production | |

| Hepatic Steatosis | Diet-induced obese mice | 18.5 nmol/kg/day for 9 weeks | Diminished development of hepatic steatosis | |

| β-cell Mass and Proliferation | Streptozotocin-induced diabetic mice | 18 nmol/kg, once daily i.p. for 9 weeks | Increased β-cell mass and proliferation | |

| Left Ventricular Developed Pressure (LVDP) Recovery | Male C57BL6/J mice (ischemia-reperfusion model) | 20 min administration | Significantly greater recovery compared to vehicle | |

| Plasma Glucose and Insulin Levels | Very High-Fat Diet (VHFD)-fed mice | 18.5 nmol/kg/day infusion | Decreased plasma levels of glucose and insulin | |

| Hepatic Triglyceride Levels | VHFD-fed mice | 18.5 nmol/kg/day infusion | Decreased hepatic triglyceride levels |

Table 2: In Vitro Effects of this compound

| Cell Type | Treatment Details | Outcome | Reference |

| Primary mouse hepatocytes | 100 nM for 24 hours | Modulated mitochondrial oxidative metabolism | |

| Primary mouse hepatocytes | 100 nM for 4 hours | Increased phosphorylation of PKA targets (CREB, ATF-1, β-catenin) | |

| Primary mouse hepatocytes | 100 nM | Reduced glucose production and expression of gluconeogenic genes | |

| INS-1 β-cells and dispersed human islet cells | 10 μM for 18 hours | Promoted β-cell survival against glucolipotoxicity | |

| INS-1 β-cells | 50 nM | Rapid (within 5 min) and sustained (60 min) phosphorylation of CREB | |

| INS-1 cells | 50 nM | Increased cellular cAMP levels and PKA activity | |

| INS-1 cells | - | Increased cyclin D1 expression and cell growth | |

| H-4-II-E hepatoma cells | 100 nM | Inhibited decrease in ATP levels induced by H₂O₂ and increase in ROS by t-BHP |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the effects of this compound.

Animal Studies

-

High-Fat Diet (HFD)-Induced Obesity Model : Male C57BL/6 mice are typically fed a HFD (e.g., 60% calories from fat) for an extended period (e.g., 13 weeks) to induce obesity and insulin resistance. This compound or a vehicle is then administered daily via intraperitoneal (i.p.) injection.

-

Streptozotocin (STZ)-Induced Diabetes Model : To induce a model of type 1 diabetes, mice are treated with STZ to destroy pancreatic β-cells. Subsequent treatment with this compound is used to assess its effects on β-cell regeneration and glucose homeostasis.

-

Ischemia-Reperfusion Injury Model : The hearts of anesthetized mice are subjected to a period of global ischemia followed by reperfusion. This compound is administered prior to ischemia to evaluate its cardioprotective effects.

In Vitro Assays

-

Primary Hepatocyte Isolation and Culture : Hepatocytes are isolated from mouse livers and cultured to study the direct effects of this compound on hepatic glucose production and gene expression.

-

Cell Viability and Apoptosis Assays : Cell lines such as INS-1 or primary islet cells are cultured under conditions of glucolipotoxicity (high glucose and fatty acids) with or without this compound. Cell viability is assessed using assays like ATPlite, and apoptosis is measured by TUNEL staining or caspase activation assays.

-

Western Blotting : To analyze signaling pathways, cells are treated with this compound for various durations, and whole-cell lysates are subjected to Western blotting to detect the phosphorylation status of key proteins like CREB, ATF-1, and β-catenin.

-

cAMP Measurement : Intracellular cAMP levels are quantified using commercially available enzyme immunoassay (EIA) kits following treatment with this compound.

-

Mitochondrial Membrane Potential Assay : The effect of this compound on mitochondrial health is assessed by measuring the mitochondrial membrane potential using fluorescent dyes like JC-1.

Conclusion and Future Directions

This compound is a bioactive metabolite of GLP-1 that exerts a range of beneficial metabolic effects through GLP-1 receptor-independent mechanisms. Its ability to directly target mitochondria and activate the cAMP/PKA signaling pathway underscores its potential as a therapeutic agent for metabolic diseases. The data presented in this guide highlight the consistent and reproducible effects of this peptide across various experimental models.

Future research should focus on identifying the specific cell surface receptor or transporter responsible for the cellular uptake of this compound. A deeper understanding of its interaction with mitochondrial proteins will also be crucial. Furthermore, the development of more stable analogs of this compound could pave the way for novel therapeutic strategies that harness its unique, GLP-1R-independent actions. The half-life of this compound is relatively short, with a reported t₁/₂ of 13 minutes in mouse hepatocytes and 24 minutes in human hepatocytes, which presents a challenge for its therapeutic application. Addressing the metabolic stability of this peptide will be a key step in translating its promising preclinical findings to the clinic.

References

An In-depth Technical Guide to the Mitochondrial Targeting of GLP-1(28-36)amide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone, and its analogues are established therapeutics for type 2 diabetes. Beyond the canonical GLP-1 receptor (GLP-1R) signaling, emerging evidence has illuminated the significant biological activities of its metabolites. One such metabolite, the C-terminal nonapeptide GLP-1(28-36)amide (FIAWLVKGR-amide), has garnered attention for its distinct, GLP-1R-independent mechanism of action centered on the mitochondrion. This peptide enters cells, particularly those under metabolic stress, and directly modulates mitochondrial function to confer cytoprotective effects.[1][2]

This technical guide provides a comprehensive overview of the mitochondrial targeting of this compound. It details the proposed signaling pathways, summarizes key quantitative findings from preclinical studies, and furnishes detailed protocols for the essential experiments used to investigate its mechanism of action. This document is intended to serve as a valuable resource for researchers exploring the therapeutic potential of this intriguing peptide.

Cellular Uptake and Mitochondrial Signaling

Unlike its parent peptide, this compound does not primarily act on cell surface receptors. Instead, it traverses the plasma membrane to engage with intracellular targets.[3] Studies using fluorescently labeled this compound have shown that it preferentially enters cells subjected to glucolipotoxic or oxidative stress.[2][4] The precise mechanism of cellular entry remains under investigation, but evidence suggests the involvement of an endocytic pathway, potentially macropinocytosis.

Signaling Pathway

Once inside the cell, this compound localizes to the mitochondria. Its mechanism is multifaceted, involving the activation of a non-canonical cAMP signaling pathway and direct interaction with mitochondrial proteins. A key binding partner has been identified as the mitochondrial trifunctional protein-α (MTPα). The peptide has been shown to activate soluble adenylyl cyclase (sAC), leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA). This cascade is distinct from the transmembrane adenylyl cyclase activation typical of GPCRs. This signaling contributes to the peptide's ability to improve cellular energy status and protect against apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment observed in various in vitro and in vivo models.

Table 1: In Vitro Efficacy of this compound

| Parameter Assessed | Cell Model | Stressor | Treatment Concentration | Duration | Observed Effect | Reference(s) |

| Cell Viability (ATP Levels) | INS-1 β-cells | Glucolipotoxicity | 1-10 µM | 6 days | Preserved cell viability | |

| INS-1 β-cells | t-BHP (18.25 µM) | 1-10 µM | 48 hours | Increased cell viability vs. stressor | ||

| Human Islet Cells | t-BHP (18.25 µM) | 0.1-10 µM | 48 hours | Dose-dependently increased viability | ||

| Mitochondrial Membrane Potential | INS-1 β-cells | t-BHP (18.25 µM) | 1-10 µM | 48 hours | Inhibited loss of membrane potential | |

| ROS Production | Mouse Hepatocytes | t-BHP | Not specified | Not specified | Decreased ROS levels | |

| H4IIE Cells | H₂O₂ | Not specified | Not specified | Decreased ROS levels | ||

| cAMP Accumulation | Mouse caSMCs | None | 100 nM | 10 min | ~2-fold increase in cAMP | |

| Hepatic Glucose Production | Mouse Hepatocytes | cAMP, Dexamethasone | 0.1-10 µM | 3.5 hours | Dose-dependent suppression |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Condition | Administration Route | Dosage | Duration | Observed Effect | Reference(s) |

| Diet-Induced Obese Mice | Obesity / Hepatic Steatosis | Mini-osmotic pump | 18.5 nmol/kg/day | 9 weeks | Diminished hepatic steatosis development | |

| Diet-Induced Obese Mice | Obesity | Mini-osmotic pump | 18.5 nmol/kg/day | 6 weeks | Improved hepatic glucose disposal | |

| STZ-Induced Diabetic Mice | β-cell injury | Intraperitoneal injection | 18 nmol/kg/day | 9 weeks | Increased β-cell mass and proliferation | |

| C57BL6/J Mice | Ischemia-Reperfusion | Infusion | Not specified | 20 min | Greater recovery of LVDP |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mitochondrial effects of this compound.

Peptide Synthesis and Purification

This compound (sequence: Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH₂) is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, followed by purification.

Protocol:

-

Synthesis: The peptide is assembled on a Rink Amide resin using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. Microwave-assisted methods can be employed to enhance coupling and deprotection steps.

-

Cleavage: Once synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane/water).

-

Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Column: C18 column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of Mobile Phase B is used to elute the peptide.

-

An orthogonal two-step purification, for instance using different pH conditions (e.g., pH 2.5 then pH 9.5), can be employed to achieve >98% purity.

-

-

Verification: The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

This assay uses the cationic dye JC-1 to measure mitochondrial health. In healthy, energized mitochondria, JC-1 forms aggregates that fluoresce red. In depolarized mitochondria, JC-1 remains as monomers that fluoresce green. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Protocol:

-

Cell Plating: Seed INS-1 cells in a 96-well, clear-bottom, black-walled plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours.

-

Treatment: Remove the culture medium and replace it with fresh medium containing the desired stressor (e.g., 18.25 µM t-BHP) with and without various concentrations of this compound (e.g., 0.1 µM to 10 µM). Include appropriate vehicle and stressor-only controls.

-

Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C.

-

JC-1 Staining: During the last 20-30 minutes of incubation, add JC-1 staining solution to each well to a final concentration of 2 µM. Incubate at 37°C.

-

Wash: Gently wash the cells with an appropriate buffer (e.g., HBSS or PBS) to remove the excess dye.

-

Fluorescence Measurement: Immediately measure the fluorescence using a microplate reader.

-

Green Monomers: Excitation ~485 nm, Emission ~535 nm.

-

Red J-Aggregates: Excitation ~535 nm, Emission ~590 nm.

-

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Measurement of Cellular Viability (ATP Assay)

Cellular viability, particularly under conditions of metabolic stress, can be quantified by measuring total intracellular ATP levels. The ATPlite assay system is a commonly used, highly sensitive method based on luciferin-luciferase bioluminescence.

Protocol:

-

Cell Plating and Treatment: Follow steps 1-3 from the JC-1 protocol, plating and treating cells with stressors and this compound in a 96-well opaque-walled plate suitable for luminescence readings.

-

Reagent Preparation: Prepare the ATPlite assay reagents according to the manufacturer's instructions (e.g., PerkinElmer). This typically involves reconstituting a lyophilized substrate with buffer.

-

Cell Lysis: After the treatment incubation (e.g., 48 hours), add the cell lysis solution provided in the kit to each well.

-

Substrate Addition: Add the luciferase/luciferin substrate solution to each well.

-

Incubation: Incubate for 5-10 minutes in the dark to stabilize the luminescent signal.

-

Measurement: Measure the luminescence of each well using a microplate luminometer.

-

Data Analysis: The luminescent signal is directly proportional to the ATP concentration. Normalize the results to the control conditions to determine the relative cell viability.

Isolation of Mitochondria from Cultured Hepatocytes

Isolating mitochondria is crucial for studying the direct effects of this compound on the organelle. This protocol is adapted for cultured adherent cells like HepG2 using differential centrifugation.

Protocol:

-

Cell Collection: Harvest adherent cells (e.g., HepG2) at ~80% confluency using a cell scraper. Pellet the cells by centrifugation at ~600 x g for 5 minutes at 4°C.

-

Homogenization: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in ice-cold mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 1 mM EGTA, 10 mM HEPES, pH 7.4, supplemented with protease inhibitors).

-

Dounce Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Perform 15-20 strokes with a tight-fitting pestle to disrupt the cells while keeping the mitochondria intact.

-

Low-Speed Centrifugation: Transfer the homogenate to a centrifuge tube and spin at 1,000 x g for 10 minutes at 4°C. This will pellet nuclei and unbroken cells.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the mitochondria, to a new pre-chilled tube.

-

High-Speed Centrifugation: Centrifuge the supernatant at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Washing: Discard the supernatant. Gently resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer and repeat the high-speed centrifugation step.

-

Final Pellet: Discard the supernatant. The resulting pellet contains the isolated mitochondria. Resuspend it in a minimal volume of an appropriate storage or assay buffer. Determine the protein concentration using a BCA or Bradford assay.

Conclusion

This compound represents a paradigm shift from conventional GLP-1 biology, demonstrating that peptide metabolites can possess significant and distinct biological functions. Its ability to directly target mitochondria and bolster their function under stress highlights a novel therapeutic axis. The GLP-1R-independent nature of its action suggests it could offer benefits in tissues with low receptor expression or in scenarios where canonical GLP-1 signaling is impaired. The methodologies and data presented in this guide provide a foundational framework for researchers to further explore the pharmacology of this compound and its potential as a novel mitochondrially-targeted therapeutic agent.

References

The Metabolic Maestro: A Technical Guide to the Bioenergetic Effects of GLP-1(28-36)amide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucagon-like peptide-1 (GLP-1), a key incretin hormone, is a cornerstone of modern type 2 diabetes treatment. While the full-length peptide's insulinotropic effects are well-characterized, emerging evidence illuminates the significant bioenergetic roles of its C-terminal metabolite, GLP-1(28-36)amide. This nonapeptide, long considered an inactive byproduct, is now understood to be a potent modulator of cellular metabolism, acting independently of the canonical GLP-1 receptor. This technical guide provides an in-depth exploration of this compound's effects on cellular bioenergetics, with a focus on its mitochondrial-mediated pathways. We present a synthesis of key quantitative data, detailed experimental protocols for assessing its metabolic impact, and visual representations of the underlying signaling cascades. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this intriguing peptide.

Core Bioenergetic Functions of this compound

This compound exerts its influence on cellular energy homeostasis through a multi-pronged mechanism that primarily converges on the mitochondrion. Unlike its parent molecule, GLP-1(7-36)amide, which acts on cell surface receptors, this compound is a cell-permeable peptide that can directly target intracellular organelles.[1][2] Its primary bioenergetic functions include:

-

Mitochondrial Targeting and Protection: this compound localizes to mitochondria, where it plays a crucial role in preserving mitochondrial integrity and function, particularly under conditions of cellular stress.[1][2][3]

-

Enhancement of ATP Production: The peptide has been shown to restore and maintain cellular ATP levels, especially in the face of oxidative insults.

-

Reduction of Oxidative Stress: A key function of this compound is its potent antioxidant activity, mitigating the damaging effects of reactive oxygen species (ROS).

-

Modulation of Substrate Utilization: It influences the cellular choice of fuel for energy production, promoting a shift towards more efficient glucose oxidation.

These functions are underpinned by the peptide's ability to modulate key signaling pathways involved in metabolic regulation.

Quantitative Impact on Cellular Bioenergetics

The following tables summarize the quantitative effects of this compound on various parameters of cellular bioenergetics as reported in the scientific literature.

Table 1: Effects of this compound on Cellular Respiration and Glycolysis

| Parameter | Cell Type | Treatment Conditions | Quantitative Change | Reference |

| Glycolysis (ECAR) | Coronary Artery Smooth Muscle Cells (caSMCs) | 100 nM this compound | 36% increase (14.5 ± 1.6 vs. 10.7 ± 0.7 mpH/min) | |

| Glycolytic Capacity (ECAR) | Coronary Artery Smooth Muscle Cells (caSMCs) | 100 nM this compound | 35% increase (30.1 ± 1.5 vs. 22.3 ± 2.6 mpH/min) | |

| Glycolysis (ECAR) | Coronary Artery Endothelial Cells (caECs) | 100 nM this compound | 43% increase (10.6 ± 0.4 vs. 7.4 ± 0.7 mpH/min) | |

| Glycolytic Capacity (ECAR) | Coronary Artery Endothelial Cells (caECs) | 100 nM this compound | 54% increase (24.1 vs. 15.6 ± 2.6 mpH/min) | |

| Glucose Oxidation (OCR) | Coronary Artery Endothelial Cells (caECs) | 100 nM this compound | Increase (145.4 ± 2.7 vs. 115.5 ± 2.8 pmol/min) | |

| Palmitic Acid Oxidation (OCR) | Coronary Artery Smooth Muscle Cells (caSMCs) | 100 nM this compound | No significant change |

Table 2: Effects of this compound on Mitochondrial Function and Cellular Viability

| Parameter | Cell Type | Stressor | Treatment Conditions | Quantitative Effect | Reference |

| Mitochondrial Membrane Potential | INS-1 Cells | 18.25 µM t-BHP | 1.0 µM & 10 µM this compound | Inhibition of t-BHP-induced loss of membrane potential | |

| Cellular ATP Levels | Dispersed Human Islet Cells | Glucolipotoxicity (30 mM glucose, 0.3 mM oleate) | 1.0 µM this compound | Partial reversal of ATP diminution | |

| Cellular ATP Levels | Dispersed Human Islet Cells | 18.25 µM t-BHP | 1.0 µM & 10 µM this compound | Partial reversal of ATP diminution | |

| Reactive Oxygen Species (ROS) | Hepatocytes | 0.5 mmol/l t-BHP | 10 or 100 nmol/l this compound | Significant decrease in ROS (p<0.028) | |

| Reactive Oxygen Species (ROS) | H4IIE Cells | 0.5 mmol/l t-BHP | 100 nmol/l this compound | Significant decrease in ROS (p<0.006) |

Key Signaling Pathways Modulated by this compound

This compound orchestrates its bioenergetic effects through the modulation of several key intracellular signaling pathways. These actions are notably independent of the GLP-1 receptor.

-

cAMP/PKA Signaling: In hepatocytes, this compound has been shown to increase intracellular cAMP levels and the phosphorylation of Protein Kinase A (PKA) targets. This activation, paradoxically, leads to a repression of gluconeogenic gene expression.

-

PGC-1α Regulation: The peptide suppresses the expression of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis and gluconeogenesis, in the liver. This contributes to its ability to reduce hepatic glucose output.

-

Wnt/β-catenin Pathway: In pancreatic β-cells, this compound can activate the Wnt signaling pathway by stimulating the phosphorylation of β-catenin, which is associated with the activation of the cAMP/PKA signaling cascade.

The interplay of these pathways allows this compound to exert cell-specific effects on energy metabolism.

Caption: Signaling pathways of this compound in cellular bioenergetics.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the bioenergetic effects of this compound.

Measurement of Cellular Respiration and Glycolysis (Seahorse XF Analyzer)

This protocol is adapted from studies measuring the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR).

Objective: To determine the effect of this compound on glycolysis and mitochondrial respiration.

Materials:

-

Seahorse XFe96 or XFe24 Analyzer (Agilent)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

XF Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate

-

This compound

-

Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

-

Glucose, Oligomycin, 2-Deoxyglucose (2-DG) (for glycolysis stress test)

-

Cells of interest (e.g., caSMCs, hepatocytes)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

-

Pre-treatment: On the day of the assay, replace the culture medium with XF base medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Peptide Treatment: Treat cells with the desired concentration of this compound (e.g., 100 nM) or vehicle control for the specified duration (e.g., 20 minutes).

-

Assay Cartridge Preparation: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator. Load the injection ports with the compounds for the mitochondrial or glycolysis stress test.

-

Seahorse Assay: Place the cell plate in the Seahorse XF analyzer and initiate the assay protocol. The instrument will measure OCR and ECAR in real-time before and after the injection of the stressor compounds.

-

Data Analysis: Normalize the OCR and ECAR data to cell number. Calculate parameters such as basal respiration, maximal respiration, ATP production-linked respiration, proton leak, basal glycolysis, and glycolytic capacity.

Caption: Workflow for assessing cellular bioenergetics using a Seahorse XF Analyzer.

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

This protocol is based on the methodology used to assess changes in mitochondrial membrane potential in response to this compound.

Objective: To determine if this compound can prevent the loss of mitochondrial membrane potential under cellular stress.

Materials:

-

JC-1 Mitochondrial Membrane Potential Assay Kit

-

Cells of interest (e.g., INS-1)

-

This compound

-

Inducer of mitochondrial depolarization (e.g., tert-butyl hydroperoxide, t-BHP)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Plate cells in a 96-well plate or on chamber slides. Induce stress with an agent like t-BHP (e.g., 18.25 µM) in the presence or absence of this compound (e.g., 1-10 µM) for a specified duration (e.g., 48 hours).

-

JC-1 Staining: During the last 20-30 minutes of incubation, add the JC-1 reagent to each well and incubate at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess JC-1.

-

Fluorescence Measurement:

-

Microplate Reader: Measure the fluorescence intensity of JC-1 aggregates (red fluorescence, excitation/emission ~535/590 nm) and JC-1 monomers (green fluorescence, excitation/emission ~485/535 nm).

-

Microscopy: Visualize the cells under a fluorescence microscope and capture images of red and green fluorescence.

-

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of Cellular ATP Levels (ATPlite Assay)

This protocol is derived from studies quantifying cellular viability through ATP measurement.

Objective: To measure the effect of this compound on total cellular ATP content.

Materials:

-

ATPlite Luminescence Assay System (or equivalent)

-

Cells of interest

-

This compound

-

Cellular stressor (optional, e.g., glucolipotoxic media)

-

Luminometer

Procedure:

-

Cell Plating and Treatment: Seed cells in a 96-well opaque-walled plate. Treat with this compound and/or a stressor for the desired time.

-

Cell Lysis: Add the cell lysis solution provided in the kit to each well and shake for 5 minutes to ensure complete lysis.

-

Substrate Addition: Add the luciferase-luciferin substrate solution to each well and shake for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Measure the luminescence in a plate-reading luminometer.

-

Data Analysis: The luminescent signal is directly proportional to the ATP concentration. Compare the readings from treated and control cells.

Measurement of Reactive Oxygen Species (ROS)

This protocol is a general method for assessing intracellular ROS levels.

Objective: To quantify the antioxidant effect of this compound.

Materials:

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) or other suitable ROS-sensitive fluorescent probe

-

Cells of interest

-

This compound

-

ROS inducer (e.g., H2O2, t-BHP)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Treatment: Culture and treat cells with this compound and an ROS inducer as required.

-

Probe Loading: Incubate the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells with phosphate-buffered saline (PBS) to remove unloaded probe.

-

Fluorescence Detection: Measure the fluorescence intensity (excitation/emission ~485/535 nm) using a microplate reader or analyze the cells by flow cytometry.

-

Data Analysis: An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.

Conclusion and Future Directions

This compound has emerged as a significant bioactive peptide with profound effects on cellular bioenergetics. Its ability to directly target mitochondria, enhance ATP production, and mitigate oxidative stress, all independent of the GLP-1 receptor, positions it as a molecule of considerable therapeutic interest. The data and protocols presented in this guide offer a framework for the continued investigation of this peptide's metabolic actions.

Future research should focus on elucidating the precise molecular mechanisms of its mitochondrial uptake and its direct protein interaction partners within the organelle. Further in vivo studies are warranted to translate these cellular bioenergetic effects into a broader physiological context and to explore its full therapeutic potential in metabolic diseases. The development of stable, long-acting mimetics of this compound could open new avenues for the treatment of conditions characterized by mitochondrial dysfunction and oxidative stress.

References

Pharmacokinetics and plasma half-life of GLP-1(28-36)amide

An In-depth Technical Guide on the Pharmacokinetics and Plasma Half-Life of GLP-1(28-36)amide

Introduction

Glucagon-like peptide-1 (GLP-1), an incretin hormone secreted by intestinal L-cells, is a critical regulator of glucose homeostasis. Its therapeutic potential is limited by rapid degradation. The primary active form, GLP-1(7-36)amide, is quickly cleaved by dipeptidyl peptidase-4 (DPP-IV) into GLP-1(9-36)amide.[1][2] Further cleavage of GLP-1(7-36)amide or GLP-1(9-36)amide by neutral endopeptidase (NEP) yields the C-terminal nonapeptide, this compound (sequence: FIAWLVKGRamide).[3][4] Initially considered an inactive metabolite, emerging evidence reveals that this compound possesses distinct biological activities, including cytoprotective, anti-diabetic, and cardioprotective effects, which are independent of the canonical GLP-1 receptor.[3] This guide provides a comprehensive overview of the pharmacokinetics, metabolic pathways, and experimental protocols associated with this compound.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound is characterized by rapid metabolism, particularly in hepatocytes. While systemic half-life data in vivo is limited, in vitro studies using hepatocytes have established key metabolic stability parameters. These findings suggest a relatively short duration of action, which is a critical consideration for its therapeutic application.

Table 1: In Vitro Half-Life of this compound in Hepatocytes

| Species | System | Half-Life (t½) | Reference(s) |

| Human | Cryopreserved Hepatocytes | 24 minutes | |

| Mouse | Cryopreserved Hepatocytes | 13 minutes |

Metabolism and Clearance

This compound is a product of NEP-mediated cleavage and is further metabolized in the liver. This metabolic cascade generates smaller peptide fragments. The primary route of clearance for GLP-1 metabolites is renal.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis and Purification of GLP-1(28-36)amide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the solid-phase synthesis, purification, and characterization of the C-terminal nonapeptide of Glucagon-Like Peptide-1, GLP-1(28-36)amide. The protocol details the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy on Rink Amide resin, including the selection of protected amino acids and optimized coupling and cleavage conditions. Furthermore, this guide outlines a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of the target peptide and subsequent characterization by liquid chromatography-mass spectrometry (LC-MS). The provided methodologies are intended to enable researchers to reliably produce highly pure this compound for a variety of research and drug development applications.

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin hormone with significant therapeutic potential in the management of type 2 diabetes and obesity. While the full-length peptide has been the primary focus of drug development, recent studies have highlighted the biological activity of its metabolites. This compound, a nonapeptide with the sequence Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH2 (FIAWLVKGR-amide), is a product of GLP-1 cleavage by neutral endopeptidases.[1] Emerging evidence suggests that this C-terminal fragment possesses cytoprotective and insulinomimetic properties, acting through signaling pathways independent of the canonical GLP-1 receptor.[1][2] These activities make this compound a molecule of interest for investigating novel therapeutic avenues.

The chemical synthesis of peptides like this compound is crucial for enabling these research efforts. Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the method of choice for its efficiency and scalability.[3] This application note provides a detailed protocol for the synthesis of this compound, addressing the specific challenges associated with its amino acid composition, particularly the presence of tryptophan, lysine, and arginine residues. Following synthesis, a robust purification strategy using reversed-phase high-performance liquid chromatography (RP-HPLC) is essential to isolate the target peptide from synthesis-related impurities. Finally, confirmation of the peptide's identity and purity is achieved through mass spectrometry.

Materials and Reagents

Solid-Phase Peptide Synthesis

| Reagent | Grade | Supplier |

| Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g | Standard Supplier |

| Fmoc-Arg(Pbf)-OH | Synthesis Grade | Standard Supplier |

| Fmoc-Gly-OH | Synthesis Grade | Standard Supplier |

| Fmoc-Lys(Boc)-OH | Synthesis Grade | Standard Supplier |

| Fmoc-Val-OH | Synthesis Grade | Standard Supplier |

| Fmoc-Leu-OH | Synthesis Grade | Standard Supplier |

| Fmoc-Trp(Boc)-OH | Synthesis Grade | Standard Supplier |

| Fmoc-Ala-OH | Synthesis Grade | Standard Supplier |

| Fmoc-Ile-OH | Synthesis Grade | Standard Supplier |

| Fmoc-Phe-OH | Synthesis Grade | Standard Supplier |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier |

| Dichloromethane (DCM) | ACS Grade | Standard Supplier |

| Piperidine | ACS Grade | Standard Supplier |

| Diisopropylcarbodiimide (DIC) | Synthesis Grade | Standard Supplier |

| Oxyma Pure | Synthesis Grade | Standard Supplier |

| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier |

| Triisopropylsilane (TIPS) | Reagent Grade | Standard Supplier |

| 1,2-Ethanedithiol (EDT) | Reagent Grade | Standard Supplier |

| Anisole | Reagent Grade | Standard Supplier |

| Diethyl ether | ACS Grade | Standard Supplier |

Purification and Characterization

| Reagent | Grade | Supplier |

| Acetonitrile (ACN) | HPLC Grade | Standard Supplier |

| Water | HPLC Grade | Standard Supplier |

| Trifluoroacetic acid (TFA) | HPLC Grade | Standard Supplier |

Experimental Protocols

Solid-Phase Synthesis of this compound

The synthesis is performed on a 0.1 mmol scale using Rink Amide MBHA resin. The sequence of this compound is H-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH2.

Workflow for Solid-Phase Peptide Synthesis:

Caption: Solid-phase synthesis workflow for this compound.

Protocol:

-

Resin Swelling: Swell the Rink Amide MBHA resin (0.1 mmol) in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine/DMF solution for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Amino Acid Coupling:

-

In a separate vial, dissolve the first Fmoc-amino acid (Fmoc-Arg(Pbf)-OH, 0.5 mmol, 5 eq.) and Oxyma Pure (0.5 mmol, 5 eq.) in DMF.

-

Add DIC (0.5 mmol, 5 eq.) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

-

Washing: Wash the resin with DMF (5 times).

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence: Gly, Lys(Boc), Val, Leu, Trp(Boc), Ala, Ile, and Phe.

-

Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

-

Final Washing: Wash the peptide-resin thoroughly with DMF (5 times), followed by DCM (5 times), and dry the resin under vacuum for at least 1 hour.

Side-Chain Protection Strategy:

| Amino Acid | Protecting Group | Rationale |

| Arginine (Arg) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Pbf is a standard, acid-labile protecting group for the guanidinium side chain of arginine that is readily cleaved by TFA.[4] |

| Lysine (Lys) | Boc (tert-butyloxycarbonyl) | The Boc group is stable to the basic conditions of Fmoc deprotection and is removed during the final acidic cleavage. |

| Tryptophan (Trp) | Boc (tert-butyloxycarbonyl) | The Boc group on the indole nitrogen of tryptophan prevents side reactions, such as sulfonation from the cleavage of Arg(Pbf), during TFA cleavage. |

Cleavage and Deprotection

Cleavage Cocktail (Reagent R):

| Component | Volume/Weight Percentage |

| Trifluoroacetic acid (TFA) | 90% |

| Thioanisole | 5% |

| 1,2-Ethanedithiol (EDT) | 3% |

| Anisole | 2% |

Protocol:

-

Prepare the cleavage cocktail fresh in a fume hood.

-

Add the cleavage cocktail (10 mL per gram of resin) to the dried peptide-resin.

-

Agitate the mixture at room temperature for 2-3 hours. The extended time is recommended due to the presence of an arginine residue.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether twice.

-

Dry the crude peptide pellet under vacuum.

Purification by RP-HPLC

Workflow for Peptide Purification:

Caption: Workflow for the purification of this compound.

Protocol:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 5 µm, 100 Å, 4.6 x 250 mm for analytical or a preparative equivalent).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point for optimization.

-

Flow Rate: 1 mL/min for analytical or scaled appropriately for preparative.

-

Detection: UV at 220 nm and 280 nm.

-

-

Purification: Inject the dissolved crude peptide onto the equilibrated preparative RP-HPLC column.

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to determine their purity.

-

Pooling and Lyophilization: Pool the fractions with the desired purity (>98%) and lyophilize to obtain the pure peptide as a white powder.

Characterization

3.4.1. Theoretical Molecular Weight Calculation

The molecular formula of this compound (FIAWLVKGR-amide) is C₅₄H₈₅N₁₅O₉. The calculated monoisotopic mass is 1087.66 Da . The calculated average mass is 1088.33 Da .

3.4.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

Protocol:

-

Sample Preparation: Prepare a dilute solution of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

LC-MS Conditions:

-

Use an analytical C18 column with a suitable gradient of acetonitrile in water containing 0.1% formic acid. Formic acid is preferred over TFA for better MS signal.

-

Couple the LC system to an electrospray ionization (ESI) mass spectrometer.

-

-

Data Acquisition: Acquire mass spectra in positive ion mode. The peptide is expected to be observed as multiply charged ions (e.g., [M+H]⁺, [M+2H]²⁺).

-

Data Analysis: Deconvolute the mass spectrum to determine the experimental molecular weight of the peptide and compare it to the theoretical mass.

Signaling Pathways of this compound

This compound has been shown to exert its biological effects through pathways distinct from the canonical GLP-1 receptor. Two key pathways have been identified: the cAMP/PKA signaling pathway and a mitochondrial-mediated pathway.

cAMP/PKA Signaling Pathway:

Caption: this compound activates the cAMP/PKA signaling pathway.

Mitochondrial-Mediated Apoptosis Pathway:

Caption: this compound inhibits mitochondrial-mediated apoptosis.

Conclusion

The protocols detailed in this application note provide a robust framework for the successful solid-phase synthesis, purification, and characterization of this compound. By employing the specified Fmoc-protected amino acids and optimized synthesis and cleavage conditions, researchers can obtain crude peptide of sufficient quality for subsequent purification. The outlined RP-HPLC method offers an effective means to achieve high purity, which can be confirmed using LC-MS. The availability of highly pure, well-characterized this compound will facilitate further investigation into its biological functions and therapeutic potential.

References

In Vitro Assays for GLP-1(28-36)amide Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone in glucose homeostasis. While the full-length peptide has been a cornerstone of type 2 diabetes treatment, recent research has unveiled significant biological activity in its C-terminal metabolite, GLP-1(28-36)amide. This nonapeptide, a product of neutral endopeptidase (NEP) cleavage, exerts its effects largely independently of the canonical GLP-1 receptor. Instead, it demonstrates a unique mechanism of action involving cellular uptake and direct interaction with mitochondria, leading to cytoprotective and metabolic benefits.[1]

These application notes provide a comprehensive overview of the key in vitro assays used to characterize the activity of this compound. Detailed protocols for these assays are provided to enable researchers to robustly evaluate the therapeutic potential of this and similar peptides. The primary activities of this compound that can be assessed using these methods include its effects on mitochondrial function, cellular viability under stress conditions, and the activation of specific intracellular signaling pathways.

Key Activities and Corresponding In Vitro Assays

The in vitro activity of this compound is multifaceted. The following sections detail the primary biological effects and the assays used to quantify them.

Mitochondrial Protection and Function

A hallmark of this compound's activity is its ability to protect and enhance mitochondrial function, particularly in cells under metabolic or oxidative stress.[2][3]

Quantitative Data Summary: Mitochondrial Function

| Cell Type | This compound Concentration | Treatment Duration | Assay | Observed Effect | Reference |

| INS-1 β-cells | 1.0 µM, 10 µM | 48 hours | Mitochondrial Membrane Potential (JC-1) | Inhibited t-BHP-induced loss of mitochondrial membrane potential. | |

| INS-1 β-cells | 1.0 µM, 10 µM | 6 days | Cellular ATP Levels (ATPlite) | Increased cellular ATP levels in the presence of glucolipotoxic media. | |

| Human Islet Cells | 0.1 µM, 1.0 µM, 10 µM | 48 hours | Cellular ATP Levels (ATPlite) | Increased cell viability (ATP levels) in the presence of t-BHP. | |

| Isolated Mouse Hepatocytes | 10 nM - 100 nM | Not specified | Mitochondrial Function | Restored cellular ATP levels depleted by oxidative stress. |

Experimental Protocols:

-

Mitochondrial Membrane Potential Assay (using JC-1 dye): This assay is used to assess the health of mitochondria. In healthy cells with high mitochondrial membrane potential, the JC-1 dye forms aggregates that fluoresce red. In apoptotic or stressed cells with low potential, the dye remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

-

Protocol:

-

Seed cells (e.g., INS-1) in a 96-well plate at a density of 1x10⁴ cells/well and culture for 24 hours.

-

Induce stress with an appropriate agent (e.g., 18.25 µM tert-Butyl hydroperoxide, t-BHP) with and without varying concentrations of this compound for the desired duration (e.g., 48 hours).

-

During the final 20 minutes of incubation, add JC-1 dye to each well.

-

Wash the cells with PBS.

-

Measure fluorescence intensity using a microplate reader at excitation/emission wavelengths of 485/535 nm for green and 550/600 nm for red fluorescence.

-

Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

-

-

-

Cellular ATP Level Measurement (e.g., ATPlite Assay): This bioluminescence-based assay quantifies ATP, an indicator of cell viability and metabolic activity.

-

Protocol:

-

Plate cells in a 96-well plate as described above.

-

Treat cells with stressors and/or this compound for the specified time (e.g., 24-48 hours).

-

Lyse the cells according to the assay kit manufacturer's instructions (e.g., Perkin Elmer ATPlite).

-

Add the luciferase-based substrate.

-

Measure luminescence using a microplate reader. The light output is proportional to the ATP concentration.

-

-

Cytoprotection and Anti-Apoptotic Effects

This compound has been shown to protect cells, particularly pancreatic β-cells, from apoptosis induced by glucolipotoxicity and oxidative stress.

Quantitative Data Summary: Cytoprotection

| Cell Type | This compound Concentration | Treatment Duration | Stressor | Assay | Observed Effect | Reference |

| INS-1 β-cells | 1.0 µM, 10 µM | 6 days | Glucolipotoxicity | Cell Viability (ATPlite) | Increased cell viability. | |

| INS-1 β-cells | 10 µM | 72 hours | t-BHP | Cytochrome c Release | Attenuated release of cytochrome c. | |

| INS-1 β-cells | 0.1 µM, 1.0 µM, 10 µM | Not specified | t-BHP, Glucolipotoxicity | Caspase Activity | Inhibited caspase activation. | |

| Human Islet Cells | 1.0 µM | 48 hours | Glucolipotoxicity | Cell Viability (ATPlite) | Increased cell viability. |

Experimental Protocols:

-

Caspase Activity Assay: Caspases are key mediators of apoptosis. Fluorochrome-labeled inhibitors of caspases (FLICA) can be used to detect active caspases.

-

Protocol:

-

Seed 5,000 cells/well in a 96-well plate.

-